3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(2,3,6-trifluorobenzyl)piperidine
Overview
Description
The molecule “3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(2,3,6-trifluorobenzyl)piperidine” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a trifluorobenzyl group, which is a benzene ring with three fluorine atoms attached, and a propyl group, which is a three-carbon chain .
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the pyrrolidine and piperidine rings, possibly through a cyclization reaction. The trifluorobenzyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrrolidine and piperidine rings would give the molecule a certain degree of rigidity, while the trifluorobenzyl group could potentially influence the molecule’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the pyrrolidine and piperidine rings might undergo reactions at the nitrogen atom, while the trifluorobenzyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms in the trifluorobenzyl group could affect the compound’s polarity and solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-pyrrolidin-1-yl-3-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O/c20-16-6-7-17(21)19(22)15(16)13-23-9-3-4-14(12-23)5-8-18(25)24-10-1-2-11-24/h6-7,14H,1-5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWZERJXRRKJHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCCN(C2)CC3=C(C=CC(=C3F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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